7alpha,24-Dihydroxycholesterol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

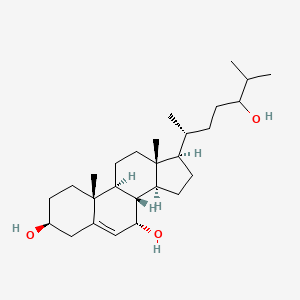

7alpha,24-dihydroxycholesterol is a 24-hydroxy steroid, a 7alpha-hydroxy steroid, an oxysterol and a 3beta-hydroxy-Delta(5)-steroid. It derives from a cholesterol.

Applications De Recherche Scientifique

Role in Cholesterol Metabolism

7alpha,24-Dihydroxycholesterol is primarily involved in cholesterol homeostasis. It is generated from cholesterol through enzymatic pathways mediated by cytochrome P450 enzymes, particularly CYP7A1. This enzyme catalyzes the hydroxylation of cholesterol to produce 7alpha-hydroxycholesterol, which can further be converted into bile acids . The formation of bile acids is crucial for the emulsification and absorption of dietary lipids.

Table 1: Key Enzymatic Pathways Involving this compound

| Enzyme | Substrate | Product | Role |

|---|---|---|---|

| CYP7A1 | Cholesterol | 7alpha-Hydroxycholesterol | First step in bile acid synthesis |

| CYP7A1 | 24-Hydroxycholesterol | This compound | Metabolic pathway for oxysterols |

Neurobiological Implications

Research indicates that this compound may have neuroprotective properties and is involved in neurodegenerative diseases. Elevated levels of this oxysterol have been observed in the cerebrospinal fluid of patients with Parkinson's disease, suggesting a link between cholesterol metabolism and neurodegeneration .

Case Study: Parkinson's Disease

In a study examining cerebrospinal fluid profiles of cholesterol metabolites in Parkinson's patients, it was found that levels of 7alpha-hydroxycholesterol correlated positively with depression scores. This indicates that dysregulation of cholesterol metabolism may contribute to mood disorders associated with neurodegenerative conditions .

Potential as a Biomarker

The measurement of this compound levels can serve as a biomarker for various pathological conditions. Its concentration in plasma and cerebrospinal fluid can provide insights into metabolic disorders and neurodegenerative diseases .

Table 2: Potential Biomarkers Related to Cholesterol Metabolism

| Biomarker | Condition | Implication |

|---|---|---|

| 7alpha-Hydroxycholesterol | Neurodegeneration | Indicator of altered cholesterol metabolism |

| 27-Hydroxycholesterol | Cardiovascular diseases | Associated with atherosclerosis |

| 24S-Hydroxycholesterol | Brain disorders | Reflects cholesterol homeostasis |

Therapeutic Applications

The modulation of oxysterol pathways presents potential therapeutic targets for treating metabolic and hepatic diseases. Research is ongoing to explore how manipulating levels of this compound could influence disease outcomes, particularly concerning bile acid synthesis and cholesterol regulation .

Emerging Therapeutics

- Bile Acid Modulators : Investigating compounds that can alter the synthesis or action of bile acids derived from oxysterols.

- Neuroprotective Agents : Exploring the neuroprotective effects of oxysterols in models of neurodegeneration.

Analyse Des Réactions Chimiques

Cholesterol 7α-Hydroxylase (CYP7A) Activity

-

Reaction : CYP7A catalyzes the 7α-hydroxylation of 24-hydroxycholesterol to form 7α,24-DHC. This occurs in both pig and human liver microsomes .

24 Hydroxycholesterol+O2+NADPHCYP7A7 24 DHC+H2O+NADP+ -

Substrate Specificity : Human CYP7A shows a preference for the (24S)-isomer over (24R)-24-hydroxycholesterol .

-

Inhibition : The reaction is strongly inhibited by 7-oxocholesterol, a competitive inhibitor of CYP7A .

Oxysterol 7α-Hydroxylase (CYP39A1) Activity

-

Reaction : CYP39A1 selectively hydroxylates 24-hydroxycholesterol at the 7α position, forming 7α,24-DHC .

-

Expression : Unlike CYP7A, CYP39A1 is not regulated by bile acids or dietary cholesterol and exhibits sexual dimorphism in hepatic expression (higher in females) .

Conversion to Bile Acids

7α,24-DHC is a precursor in the neutral pathway of bile acid biosynthesis. Key steps include:

Oxidation and Side-Chain Modifications

-

Formation of 4-Cholesten-7α,24(S)-diol-3-one :

7 24 DHC→4 Cholesten 7 24 S diol 3 one+H2O -

Branching Pathways :

Final Steps

-

Side-chain shortening via β-oxidation in peroxisomes.

Enzymatic and Regulatory Features

| Parameter | CYP7A | CYP39A1 |

|---|---|---|

| Primary Substrate | Cholesterol, 24-hydroxycholesterol | 24-Hydroxycholesterol |

| Catalyzed Reaction | 7α-Hydroxylation | 7α-Hydroxylation |

| Inhibitors | 7-Oxocholesterol | Not reported |

| Regulation | Feedback inhibition by bile acids | Sexually dimorphic (female > male) |

| Tissue Localization | Liver | Liver, brain |

Table 1: Comparative analysis of enzymes involved in 7α,24-DHC synthesis .

Research Findings

-

Human vs. Animal Models : Recombinant human CYP7A expressed in E. coli and COS cells confirmed activity toward 24-hydroxycholesterol, validating its role in oxysterol metabolism .

-

Physiological Impact : 7α,24-DHC’s conversion to bile acids links brain cholesterol elimination (via 24-hydroxycholesterol export) to hepatic bile acid synthesis .

-

Pathway Crosstalk : CYP7A’s dual role in cholesterol and oxysterol metabolism suggests a broader regulatory function in lipid homeostasis than previously recognized .

Inhibitors and Modulators

Propriétés

Formule moléculaire |

C27H46O3 |

|---|---|

Poids moléculaire |

418.7 g/mol |

Nom IUPAC |

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h15-17,19-25,28-30H,6-14H2,1-5H3/t17-,19+,20-,21+,22+,23?,24-,25+,26+,27-/m1/s1 |

Clé InChI |

ZNCHPOYZMVVJCK-ZANKPZNPSA-N |

SMILES isomérique |

C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |

SMILES canonique |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.